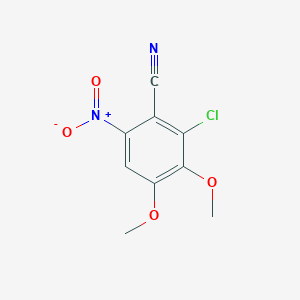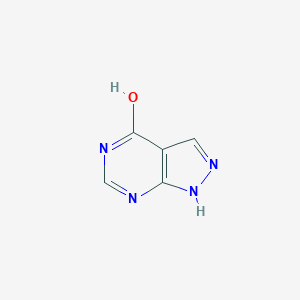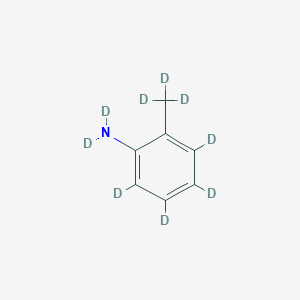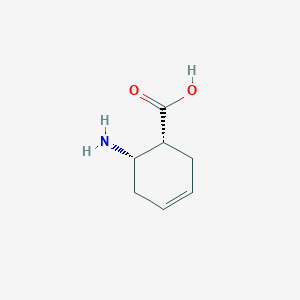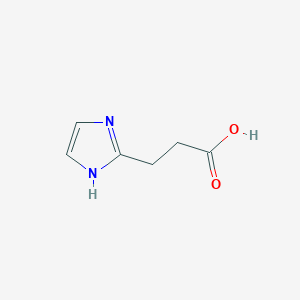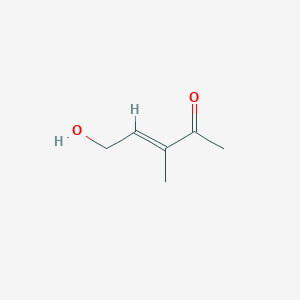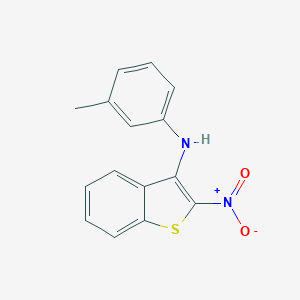
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine, also known as MNBA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MNBA is a member of the benzothiophene family and has a unique molecular structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine is not fully understood, but it is believed to act on multiple targets in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroscience, this compound has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of this compound is its limited bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine research. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of this compound's mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, the development of new synthesis methods for this compound may improve its bioavailability and effectiveness in vivo.
Méthodes De Synthèse
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig cross-coupling reaction, and the Sonogashira coupling reaction. The most common method of synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-methylphenylboronic acid with 2-nitrobenzo[b]thiophene-3-bromoamine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. This compound has been shown to have anti-cancer properties, as it inhibits the proliferation of cancer cells and induces apoptosis. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
172914-28-2 |
|---|---|
Formule moléculaire |
C15H12N2O2S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H12N2O2S/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)20-15(14)17(18)19/h2-9,16H,1H3 |
Clé InChI |
VZUHXOLMSVZQSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Autres numéros CAS |
172914-28-2 |
Synonymes |
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)


